Triclabendazole sulfoxide-13C,d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

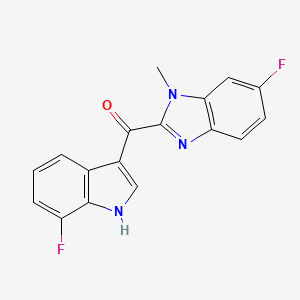

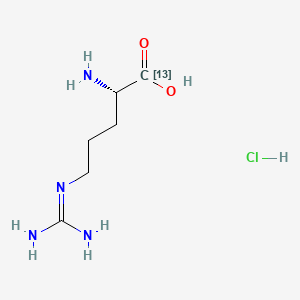

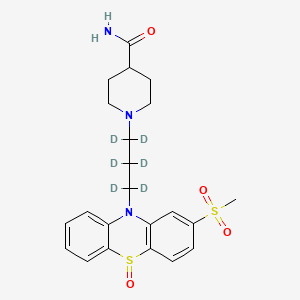

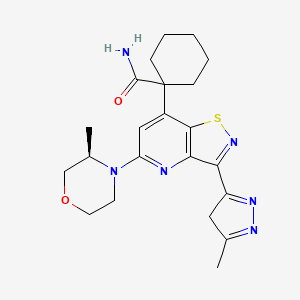

Triclabendazole sulfoxide-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is the main plasma metabolite of Triclabendazole, a benzimidazole derivative used as an anthelmintic agent. This compound exhibits anti-parasitic effects and can inhibit membrane transporter ABCG2/BCRP .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Triclabendazole sulfoxide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon-13 into the Triclabendazole sulfoxide molecule. This process is typically carried out using specialized synthetic chemistry techniques that ensure the precise labeling of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired isotopic labeling. The compound is then purified and characterized to ensure its quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Triclabendazole sulfoxide-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformation while maintaining the integrity of the isotopic labeling .

Major Products: The major products formed from the reactions of this compound include its sulfone derivative and other metabolites. These products are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Applications De Recherche Scientifique

Triclabendazole sulfoxide-13C,d3 is widely used in scientific research due to its isotopic labeling. It serves as a tracer for quantitation during drug development and pharmacokinetic studies. The compound is also used to study the metabolism and mechanism of action of Triclabendazole in various biological systems .

In chemistry, this compound is used to investigate reaction mechanisms and pathways. In biology and medicine, it helps in understanding the interactions between the drug and its molecular targets. The compound’s ability to inhibit membrane transporter ABCG2/BCRP makes it valuable in studying drug resistance and transport .

Mécanisme D'action

Triclabendazole sulfoxide-13C,d3 exerts its effects by inhibiting the membrane transporter ABCG2/BCRP. This inhibition disrupts the transport of various substrates across cell membranes, affecting the parasite’s ability to survive and proliferate. The compound’s mechanism of action involves binding to the transporter and blocking its function, leading to the accumulation of toxic substances within the parasite .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Triclabendazole sulfone

- Triclabendazole

- Fenbendazole sulfone-d3

- Uracil-13C,15N2

Uniqueness: Triclabendazole sulfoxide-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for precise tracking and quantitation in various scientific studies. Compared to other similar compounds, this compound offers enhanced stability and specificity in research applications .

Propriétés

Formule moléculaire |

C14H9Cl3N2O2S |

|---|---|

Poids moléculaire |

379.7 g/mol |

Nom IUPAC |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfinyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |

Clé InChI |

GABQPFWIQFRJSE-KQORAOOSSA-N |

SMILES isomérique |

[2H][13C]([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

SMILES canonique |

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.